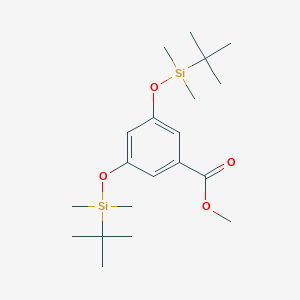

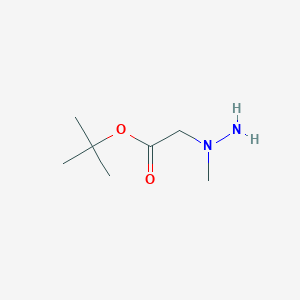

3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Bis(tert-butyldimethylsiloxyl)benzoic acid methyl ester (3,5-BTBME) is an organic compound with a unique combination of chemical and physical properties. It is a highly hydrophobic compound with low melting point, high boiling point, and low vapor pressure. Its unique properties make it a valuable compound for use in a wide range of scientific and industrial applications.

Aplicaciones Científicas De Investigación

Dendrimer Synthesis : A study by Mulders et al. (1997) discusses the synthesis of a novel amino acid-based dendrimer using a monomer related to 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester. This research highlights its application in the field of dendrimers, which are highly branched, star-shaped macromolecules with potential applications in drug delivery, nanotechnology, and materials science (Mulders et al., 1997).

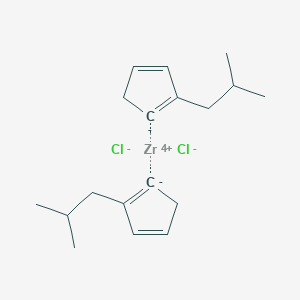

Cyclopolymerization Catalysts : Mayershofer et al. (2006) utilized a variant of this compound in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts have important applications in the cyclopolymerization of diynes, a process relevant in the production of polymers (Mayershofer et al., 2006).

Hyperbranched Poly(ether-ester)s : Research by Shanmugam et al. (2008) involved synthesizing novel AB2-type monomers, including derivatives of this compound, for creating hyperbranched aromatic poly(ether-ester)s. These polymers have potential applications in coatings, adhesives, and as additives due to their unique structural properties (Shanmugam et al., 2008).

Synthesis of Organic Hybrid Structures : Zubarev and Stupp (2002) reported the synthesis of novel organic hybrid structures, termed dendron rodcoils (DRC), using a monomer similar to this compound. These structures have applications in nanotechnology and materials science due to their unique molecular architecture (Zubarev & Stupp, 2002).

Synthesis of β,β-bis-(benzo[b]thienyl)dehydroalanine Derivatives : Abreu et al. (2003) researched the synthesis and intramolecular cyclization of novel β,β-bis-(benzo[b]thienyl)dehydroalanine derivatives, using a compound structurally related to this compound. This study contributes to the field of organic synthesis and the development of new compounds with potential pharmaceutical applications (Abreu et al., 2003).

Propiedades

IUPAC Name |

methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4Si2/c1-19(2,3)25(8,9)23-16-12-15(18(21)22-7)13-17(14-16)24-26(10,11)20(4,5)6/h12-14H,1-11H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCVCBLUFQCUHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C(=O)OC)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid](/img/structure/B120139.png)

![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)